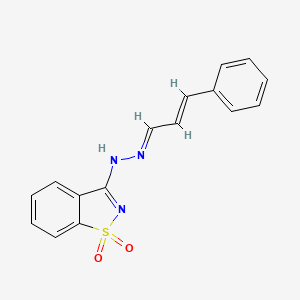![molecular formula C31H33N5O5S B11614113 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B11614113.png)
4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a variety of functional groups, including a morpholine sulfonyl group, a phenyl group, and a piperazine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE likely involves multiple steps, including the formation of the phthalazinone core, the introduction of the piperazine and morpholine sulfonyl groups, and the final coupling reactions. Typical conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other phthalazinone derivatives, piperazine-containing molecules, and morpholine sulfonyl compounds.
Uniqueness
The uniqueness of 4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Fórmula molecular |
C31H33N5O5S |
|---|---|
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C31H33N5O5S/c1-23-11-12-24(21-28(23)42(39,40)35-17-19-41-20-18-35)30-26-9-5-6-10-27(26)31(38)36(32-30)22-29(37)34-15-13-33(14-16-34)25-7-3-2-4-8-25/h2-12,21H,13-20,22H2,1H3 |
Clave InChI |
XZFACFWTYVBQKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester](/img/structure/B11614043.png)
![1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11614051.png)
![3-(Methylsulfanyl)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614052.png)
![methyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11614058.png)
![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614061.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B11614072.png)
![6-(2-Fluorophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614078.png)

![3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11614083.png)
![diethyl 5-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11614093.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614100.png)
![2-(4-Chlorobenzyl)-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614107.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11614110.png)
![N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11614111.png)
